molecular formula C14H17ClF2N2O2 B11508059 N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-piperidin-1-yl-acetamide

N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-piperidin-1-yl-acetamide

Cat. No.: B11508059
M. Wt: 318.74 g/mol
InChI Key: YUKIFSPZORYSRV-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PIPERIDIN-1-YL)ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidinyl acetamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PIPERIDIN-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorodifluoromethoxy Phenyl Intermediate: This step involves the reaction of 4-hydroxyphenyl with chlorodifluoromethane in the presence of a base such as potassium carbonate to form 4-(chlorodifluoromethoxy)phenol.

    Acylation Reaction: The intermediate is then subjected to acylation using acetyl chloride to form 4-(chlorodifluoromethoxy)phenyl acetate.

    Amidation Reaction: The acetate is reacted with piperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PIPERIDIN-1-YL)ACETAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PIPERIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PIPERIDIN-1-YL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PIPERIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
  • ®-N-(4-(CHLORODIFLUOROMETHOXY)PHENYL)-6-(3-HYDROXYPYRROLIDIN-1-YL)-5-(1H-PYRAZOL-5-YL)NICOTINAMIDE

Uniqueness

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PIPERIDIN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C14H17ClF2N2O2

Molecular Weight

318.74 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C14H17ClF2N2O2/c15-14(16,17)21-12-6-4-11(5-7-12)18-13(20)10-19-8-2-1-3-9-19/h4-7H,1-3,8-10H2,(H,18,20)

InChI Key

YUKIFSPZORYSRV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

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